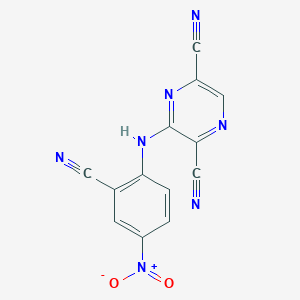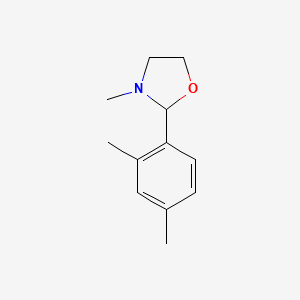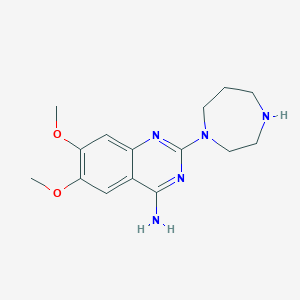![molecular formula C17H16ClN3O B12914550 4-Piperidinol, 1-[5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]- CAS No. 393855-93-1](/img/structure/B12914550.png)
4-Piperidinol, 1-[5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-((4-Chlorophenyl)ethynyl)pyrimidin-4-yl)piperidin-4-ol is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with a 4-chlorophenyl ethynyl group and a piperidin-4-ol moiety, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
The synthesis of 1-(5-((4-Chlorophenyl)ethynyl)pyrimidin-4-yl)piperidin-4-ol typically involves multiple steps, starting with the preparation of the pyrimidine core. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate precursors under controlled conditions.
Introduction of the 4-chlorophenyl ethynyl group: This step often involves a Sonogashira coupling reaction, where a 4-chlorophenyl acetylene is coupled with the pyrimidine derivative using a palladium catalyst.
Attachment of the piperidin-4-ol moiety: This final step may involve nucleophilic substitution or other suitable reactions to introduce the piperidin-4-ol group.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale, yield, and cost-effectiveness.
Analyse Des Réactions Chimiques
1-(5-((4-Chlorophenyl)ethynyl)pyrimidin-4-yl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different analogs.
Coupling Reactions: It can undergo coupling reactions such as Suzuki or Sonogashira couplings to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Applications De Recherche Scientifique
1-(5-((4-Chlorophenyl)ethynyl)pyrimidin-4-yl)piperidin-4-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound may be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industry: It can be used in the production of specialty chemicals, materials science, and other industrial applications.
Mécanisme D'action
The mechanism of action of 1-(5-((4-Chlorophenyl)ethynyl)pyrimidin-4-yl)piperidin-4-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The ethynyl and piperidin-4-ol groups can play crucial roles in binding interactions, influencing the compound’s efficacy and specificity.
Comparaison Avec Des Composés Similaires
1-(5-((4-Chlorophenyl)ethynyl)pyrimidin-4-yl)piperidin-4-ol can be compared with other similar compounds, such as:
1-(5-((4-Fluorophenyl)ethynyl)pyrimidin-4-yl)piperidin-4-ol: This compound has a fluorine atom instead of chlorine, which can affect its reactivity and binding properties.
1-(5-((4-Methylphenyl)ethynyl)pyrimidin-4-yl)piperidin-4-ol: The presence of a methyl group can influence the compound’s steric and electronic properties.
1-(5-((4-Bromophenyl)ethynyl)pyrimidin-4-yl)piperidin-4-ol:
The uniqueness of 1-(5-((4-Chlorophenyl)ethynyl)pyrimidin-4-yl)piperidin-4-ol lies in its specific combination of functional groups, which can provide distinct advantages in certain applications.
Propriétés
Numéro CAS |
393855-93-1 |
|---|---|
Formule moléculaire |
C17H16ClN3O |
Poids moléculaire |
313.8 g/mol |
Nom IUPAC |
1-[5-[2-(4-chlorophenyl)ethynyl]pyrimidin-4-yl]piperidin-4-ol |
InChI |
InChI=1S/C17H16ClN3O/c18-15-5-2-13(3-6-15)1-4-14-11-19-12-20-17(14)21-9-7-16(22)8-10-21/h2-3,5-6,11-12,16,22H,7-10H2 |
Clé InChI |
MPHPCBVHCCBMFL-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1O)C2=NC=NC=C2C#CC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-([1,2,4]Triazolo[1,5-a]pyrimidin-7-yl)phenyl]ethan-1-one](/img/structure/B12914470.png)
![N-[(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]acetamide](/img/structure/B12914473.png)
![4'-(5-Methyl-1,3-benzoxazol-2-yl)[1,1'-biphenyl]-4-amine](/img/structure/B12914475.png)

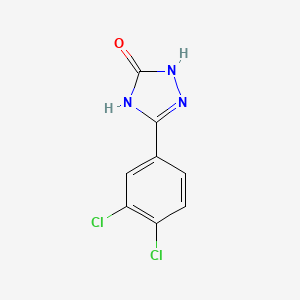
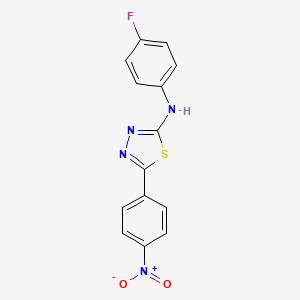
![N,N-Dimethyl-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-amine](/img/structure/B12914508.png)
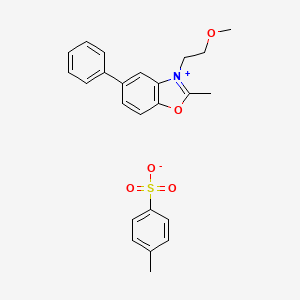

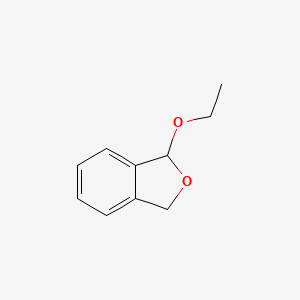
![3-[2-(5-Methyl-2-oxocyclohexyl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B12914536.png)
